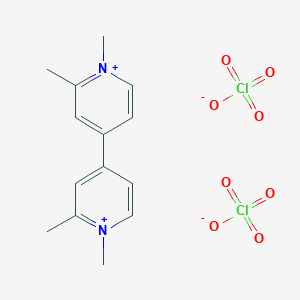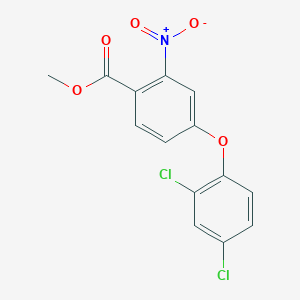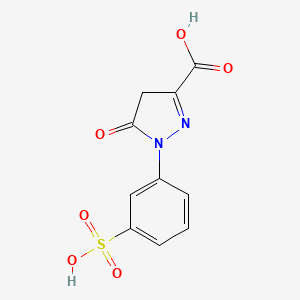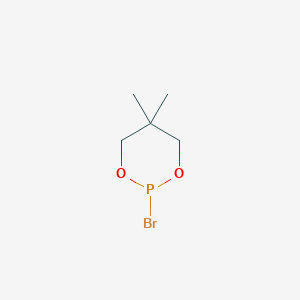
Octadecanedihydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecanedihydrazide is an organic compound with the chemical formula C18H40N4O2 It is a derivative of hydrazine and is characterized by the presence of two hydrazide groups attached to an octadecane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Octadecanedihydrazide can be synthesized through the reaction of octadecanedioic acid with hydrazine hydrate. The reaction typically involves heating the reactants under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds as follows:
C18H36O4+2NH2NH2→C18H40N4O2+2H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in substitution reactions where one or both hydrazide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Octadecanedione, octadecanoic acid.
Reduction Products: Octadecanedihydrazine.
Substitution Products: N-alkyl or N-acyl derivatives of this compound.
Applications De Recherche Scientifique
Octadecanedihydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazones and other nitrogen-containing compounds.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a potential therapeutic agent.
Industry: this compound is used in the production of polymers and as a curing agent in epoxy resins.
Mécanisme D'action
The mechanism of action of octadecanedihydrazide involves its interaction with various molecular targets. The hydrazide groups can form stable complexes with metal ions, which can be exploited in catalysis and other chemical processes. Additionally, the compound can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Hexadecanedihydrazide: Similar structure but with a shorter carbon chain.
Dodecanedihydrazide: Even shorter carbon chain, leading to different physical properties.
Octadecanedioic Acid: The parent compound from which octadecanedihydrazide is derived.
Uniqueness: this compound is unique due to its long carbon chain, which imparts specific physical properties such as higher melting point and hydrophobicity. These properties make it suitable for applications where longer chain lengths are advantageous, such as in the production of certain polymers and coatings.
Propriétés
Numéro CAS |
101882-87-5 |
|---|---|
Formule moléculaire |
C18H38N4O2 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
octadecanedihydrazide |
InChI |
InChI=1S/C18H38N4O2/c19-21-17(23)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(24)22-20/h1-16,19-20H2,(H,21,23)(H,22,24) |
Clé InChI |
DOJQXPIMYAKBFR-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCCCC(=O)NN)CCCCCCCC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol](/img/structure/B14344095.png)



![Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate](/img/structure/B14344117.png)



![N-[(3-Chlorophenyl)methyl]-4-methoxyaniline](/img/structure/B14344138.png)


![4,4'-Oxybis[2-(prop-2-en-1-yl)phenol]](/img/structure/B14344153.png)

